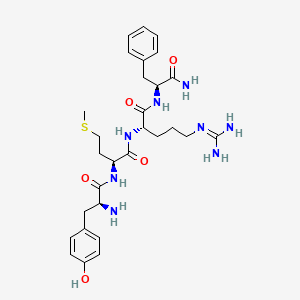

Ymrf-NH2

描述

属性

分子式 |

C29H42N8O5S |

|---|---|

分子量 |

614.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C29H42N8O5S/c1-43-15-13-23(35-26(40)21(30)16-19-9-11-20(38)12-10-19)28(42)36-22(8-5-14-34-29(32)33)27(41)37-24(25(31)39)17-18-6-3-2-4-7-18/h2-4,6-7,9-12,21-24,38H,5,8,13-17,30H2,1H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |

InChI 键 |

NJMFKNMDYNMIFH-ZJZGAYNASA-N |

手性 SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

规范 SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

产品来源 |

United States |

Foundational & Exploratory

The Biological Function of Ymrf-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. As an analog of the parent FMRF-NH2 peptide, with a Tyr-Met-Arg-Phe-NH2 sequence, this compound serves as a crucial ligand for the FMRFamide receptor (FMRFa-R), a G protein-coupled receptor (GPCR) in Drosophila melanogaster and other invertebrates. Its biological functions are diverse, primarily revolving around the modulation of muscle contractility, neuronal activity, and stress responses. This technical guide provides a comprehensive overview of the biological functions of this compound, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. This information is intended to support further research into the physiological roles of this compound and the potential for targeting its signaling pathway in drug development, particularly in the context of insecticides or therapeutic agents for diseases with analogous signaling pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes. The FMRFamide-related peptides (FaRPs) are one of the most extensively studied neuropeptide families in invertebrates. This compound, a key member of this family, is distinguished by a tyrosine residue at its N-terminus. This structural feature is critical for its high-affinity binding to the Drosophila FMRFamide receptor (FMRFa-R), a G protein-coupled receptor.[1][2][3] The interaction between this compound and its receptor initiates a cascade of intracellular events that lead to a variety of physiological responses, including the modulation of cardiac function, flight behavior, and stress-induced sleep.[4][5][6] Understanding the intricate details of this compound's biological function and its signaling mechanisms is paramount for elucidating fundamental neurobiological processes in invertebrates and for identifying novel targets for pharmacological intervention.

Structure and Physicochemical Properties

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated.

Amino Acid Sequence: Tyr-Met-Arg-Phe-NH₂

Molecular Formula: C₃₂H₄₁N₇O₅S

Physicochemical Properties:

| Property | Value (Calculated) |

| Molecular Weight | 651.78 g/mol |

| Isoelectric Point (pI) | 9.75 |

| Charge at pH 7 | +1 |

| Gravy Score | -0.125 |

Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.

The N-terminal tyrosine residue is a critical structural feature. The aromatic ring of tyrosine, similar to phenylalanine in FMRF-NH2, forms strong pi-stacking and hydrophobic interactions within the binding pocket of the FMRFa-R, anchoring the peptide for activation.[1][2][3]

Biological Functions

The biological activities of this compound and other FMRFamide-related peptides are predominantly mediated through the FMRFa receptor. These functions are diverse and tissue-specific.

Modulation of Cardiac Function

In Drosophila melanogaster, this compound and its parent peptide FMRF-NH2 are known to modulate cardiac contractility.[1][6] The specific effect, whether excitatory or inhibitory, can depend on the concentration of the peptide and the developmental stage of the organism.

Regulation of Flight Behavior

This compound signaling plays a significant role in the modulation of flight in Drosophila. The FMRFa receptor is expressed in a subset of central dopaminergic neurons, and its activation is necessary for maintaining sustained flight bouts.[7][8] This suggests a role for this compound in modulating the activity of neural circuits that control locomotion.

Stress-Induced Sleep

FMRFamide signaling, including that potentially mediated by this compound, is involved in the regulation of stress-induced sleep in Drosophila.[4] This highlights a broader role for this neuropeptide system in adaptive behaviors in response to environmental challenges.

Myotropic Activity on Visceral Muscles

FMRFamide-related peptides exhibit myotropic (muscle-contracting) effects on various visceral organs in insects, including the hindgut and reproductive tracts.[9] The responses can be either stimulatory or inhibitory, depending on the specific peptide, its concentration, and the target tissue.

Signaling Pathway

This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G protein-coupled receptor.[10][11][12]

Receptor Activation and G Protein Coupling

Upon binding of this compound to the FMRFa-R, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the membrane. Studies in Drosophila have shown that the FMRFa-R couples to a Gq-type G protein.[7][8]

Downstream Second Messengers

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[7][8] This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ is a key event that mediates many of the downstream physiological effects of this compound, such as muscle contraction and modulation of neuronal excitability.

References

- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMRFamide signaling promotes stress-induced sleep in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification in Drosophila melanogaster of the invertebrate G protein-coupled FMRFamide receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

YMRF-NH2 Peptide: A Technical Guide to its Origin, Characterization, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the YMRF-NH2 peptide, a crucial tool in the study of FMRFamide-related peptide (FaRP) signaling. While not a naturally occurring neuropeptide, this compound has been instrumental in elucidating the structure-activity relationships of FaRPs and their interactions with their cognate G-protein coupled receptors. This document details the synthetic origin of this compound, its quantitative interaction with the Drosophila FMRFa receptor, comprehensive experimental protocols for its synthesis and use in functional assays, and a visualization of its associated signaling pathway.

Discovery and Origin

The this compound peptide is a synthetic analog of the widely studied FMRF-NH2 neuropeptide. Its "discovery" is rooted in laboratory-based structure-activity relationship (SAR) studies designed to understand the molecular determinants of ligand binding to the FMRFamide receptor (FMRFa-R) in Drosophila melanogaster. In this context, this compound was synthesized to investigate the role of the N-terminal amino acid of the core RF-amide motif. Specifically, the substitution of phenylalanine (F) with tyrosine (Y) at the first position was performed to assess the impact of a hydroxyl group on the aromatic ring on receptor binding and activation. These studies have demonstrated that the aromaticity at this position is critical for high-affinity binding.

Quantitative Data

The primary quantitative data available for this compound relates to its interaction with the Drosophila FMRFa receptor. The following table summarizes the key binding parameter.

| Peptide | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | FMRFa-R | Functional Assay | EC50 | 31 nM | Maynard et al., 2013 |

EC50 (Half-maximal effective concentration): The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

-

First Amino Acid Coupling (Phenylalanine):

-

Activate Fmoc-Phe-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Arginine, Methionine, Tyrosine):

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH).

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Tyrosine).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

This compound Synthesis Workflow

Functional Assay: Intracellular Calcium Mobilization in Drosophila S2 Cells

This protocol describes a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in Drosophila S2 cells transiently expressing the FMRFa receptor.

Materials:

-

Drosophila S2 cells

-

Expression vector containing the coding sequence for the Drosophila FMRFa receptor

-

Transfection reagent (e.g., calcium phosphate)

-

Schneider's Drosophila Medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

This compound peptide stock solution

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Culture Drosophila S2 cells in Schneider's medium.

-

Transiently transfect the S2 cells with the FMRFa receptor expression vector using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for receptor expression.

-

-

Cell Loading with Calcium Dye:

-

Harvest the transfected S2 cells and wash with a physiological saline buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove excess dye.

-

-

Calcium Mobilization Assay:

-

Resuspend the dye-loaded cells in saline buffer and plate them in a 96-well plate.

-

Measure the baseline fluorescence using a plate reader or microscope.

-

Add varying concentrations of this compound peptide to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium levels.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity relative to the baseline for each concentration of this compound.

-

Plot the dose-response curve and calculate the EC50 value.

-

Functional Assay Workflow

Signaling Pathway

This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. In the case of the Drosophila FMRFa receptor, this is typically a Gq-type G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This rise in intracellular calcium concentration mediates various downstream cellular responses.

This compound Signaling Pathway

Conclusion

This compound serves as a valuable research tool for probing the pharmacology and physiology of FMRFamide signaling systems. Its well-defined interaction with the Drosophila FMRFa receptor, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals. The insights gained from studies utilizing this compound and similar analogs are crucial for understanding the diverse roles of neuropeptide signaling in health and disease, and for the potential development of novel therapeutic agents targeting these pathways.

An In-depth Technical Guide to YMRF-NH2: Sequence, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide YMRF-NH2, a member of the FMRF-NH2-related peptide (FaRP) family. This document details its amino acid sequence, structural characteristics, known signaling pathways, and detailed experimental protocols relevant to its study.

This compound: Sequence and Structure

This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, terminating in a C-terminal amide group. It is an analog of the foundational FaRP, FMRF-NH2, where the N-terminal Phenylalanine (F) is substituted with Tyrosine (Y). This substitution is significant as it introduces a hydroxyl group on the aromatic ring, which can influence receptor binding and signaling.

The structure of this compound is crucial for its biological activity. The C-terminal RF-NH2 motif is highly conserved across the FaRP family and is essential for receptor recognition and activation. The N-terminal residues, in this case, Tyr-Met, contribute to the specificity and potency of the peptide's interaction with its receptor.

Figure 1: 2D representation of the this compound peptide sequence.

Data Presentation: Quantitative Analysis

While extensive quantitative data for this compound is not widely available in the public domain, structure-activity relationship studies have provided some key insights into its biological activity.

| Compound | Sequence | Receptor | Bioactivity (EC50) | Reference |

| This compound | Tyr-Met-Arg-Phe-NH2 | FMRFa-R | 31 nM | [1][2][3] |

| FMRF-NH2 | Phe-Met-Arg-Phe-NH2 | FMRFa-R | 28 nM | [1] |

| AMRF-NH2 | Ala-Met-Arg-Phe-NH2 | FMRFa-R | 3,217 nM | [1] |

Table 1: Comparative Bioactivity of this compound and Related Analogs. This table summarizes the half-maximal effective concentration (EC50) of this compound and its analogs for the Drosophila FMRFamide receptor (FMRFa-R). The data indicates that the substitution of Phenylalanine with Tyrosine (this compound) results in a comparable potency to the native FMRF-NH2 peptide. In contrast, substitution with Alanine (AMRF-NH2) significantly reduces binding affinity, highlighting the importance of an aromatic residue at the N-terminus for strong receptor interaction.[1]

Signaling Pathways

This compound, like other members of the FaRP family, exerts its biological effects by binding to G protein-coupled receptors (GPCRs). The FMRFa receptor (FMRFaR) has been identified as a primary target for this compound. Upon binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades.

Evidence suggests that FMRFa receptors can couple to multiple types of G proteins, including Gs and Gi/o, and Gq. The activation of the Gq pathway is particularly noteworthy, as it leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating many of the physiological effects of this compound, such as the modulation of muscle contractility.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FMRFamide-related peptides (FaRPs) represent a large and diverse superfamily of neuropeptides, first identified by their signature C-terminal motif of Arginine-Phenylalanine-amide (RFa). These peptides are ubiquitously distributed throughout the animal kingdom and play pivotal roles as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in a vast array of physiological processes, including the regulation of muscle contractility, cardiovascular function, feeding behavior, reproduction, and pain modulation. They exert their effects primarily through G-protein coupled receptors (GPCRs), initiating a variety of intracellular signaling cascades. This technical guide provides a comprehensive overview of the FaRP family, with a focus on their structure, function, and the experimental methodologies used to study them. Quantitative data on receptor binding and physiological effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key research techniques and visualizations of the primary signaling pathways are also provided to serve as a valuable resource for researchers in the field.

Introduction to FMRFamide-Related Peptides (FaRPs)

FMRFamide-related peptides (FaRPs) are a significant class of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The inaugural member of this family, the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide), was first isolated from the ganglia of the clam Macrocallista nimbosa. Since this discovery, hundreds of FaRPs have been identified across diverse invertebrate and vertebrate phyla.

The FaRP superfamily is further categorized into subfamilies based on N-terminal extensions and precursor gene homology. While initially grouped together, some peptide families with similar C-terminal sequences, such as myosuppressins (-FLRFa), sulfakinins (-LRFa), and neuropeptide F (-RFa), are now often classified as distinct families due to being encoded by different genes and activating separate receptors. This guide will focus on the core FaRPs that share a close structural and functional relationship.

FaRPs are synthesized as larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides. They are expressed throughout the central and peripheral nervous systems and in endocrine cells. Their diverse physiological roles underscore their importance in animal biology and their potential as targets for novel drug development.

Quantitative Data on FaRPs

The following tables summarize key quantitative data for a selection of FMRFamide-related peptides, including their binding affinities to receptors, expression levels in various tissues, and their physiological effects.

Receptor Binding Affinities and Functional Potency

This table presents the binding affinities (Kd or Ki) and functional potencies (EC50) of various FaRPs for their respective G-protein coupled receptors in different species.

| Peptide/Analog | Receptor/Tissue | Species | Binding Affinity (Kd/Ki) | Functional Potency (EC50) | Reference |

| 125I-daYFnLRFamide | Brain Membranes | Helix aspersa | 14 nM (High affinity site) | - | [1] |

| 125I-daYFnLRFamide | Brain Membranes | Helix aspersa | 245 nM (Low affinity site) | - | [1] |

| NPFF | NPFF Receptors | Rat (Spinal Cord) | 0.34 ± 0.07 nM (Ki) | - | [2] |

| [N-Ac]NPFF | NPFF Receptors | Rat (Spinal Cord) | 0.74 ± 0.16 nM (Ki) | - | [2] |

| NPFF(5-8) | NPFF Receptors | Rat (Spinal Cord) | 15.5 ± 2.3 nM (Ki) | - | [2] |

| YIRFamide | Muscle Fibers | Schistosoma mansoni | - | 4 µM | [3] |

| GYIRFamide | Muscle Fibers | Schistosoma mansoni | - | 1 µM | [3] |

| RYIRFamide | Muscle Fibers | Schistosoma mansoni | - | 7 µM | [3] |

| GYNRSFLRFamide | Heart | Callinectes sapidus | - | 323 ± 62 nM | [4] |

Expression Levels of FaRPs in Tissues

This table provides examples of the concentration of FMRFamide-like immunoreactivity in various invertebrate tissues, as determined by radioimmunoassay.

| Tissue | Species | Expression Level | Reference |

| Scolex/Neck Region | Hymenolepis diminuta | 3.9 ± 1.5 pmol/mg protein | [5] |

| Strobila (with shelled eggs) | Hymenolepis diminuta | 0.2 ± 0.19 pmol/mg protein | [5] |

| Pericardial organs and thoracic ganglia | Callinectes sapidus | 7 to 13 pmol per crab | [4] |

| Spinal Cord and Hypothalamus | Rat | > 10 pmol/g | [6] |

| Cerebellum and Striatum | Rat | < 3.5 pmol/g | [6] |

Signaling Pathways of FaRPs

FMRFamide-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to the modulation of cellular activity. The specific downstream pathways can vary depending on the receptor subtype and the type of G-protein to which it couples (e.g., Gq, Gi/o, or Gs).

Gq/11-Mediated Signaling Pathway

Many FaRP receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including muscle contraction and neurotransmitter release.

Gi/o- and Gs-Mediated Signaling Pathways

FaRP receptors can also couple to Gi/o or Gs proteins, which respectively inhibit or stimulate the enzyme adenylyl cyclase (AC). This leads to a decrease (Gi/o) or increase (Gs) in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function.

References

- 1. Neuropeptide Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gi/o GPCRs drive the formation of actin-rich tunneling nanotubes in cancer cells via a Gβγ/PKCα/FARP1/Cdc42 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide Database - Home [isyslab.info]

- 4. researchgate.net [researchgate.net]

- 5. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NeuroPep 2.0: An Updated Database Dedicated to Neuropeptide and Its Receptor Annotations - PubMed [pubmed.ncbi.nlm.nih.gov]

YMRF-NH2: A Technical Guide to its Mechanism of Action in Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides that play crucial roles in the regulation of various physiological processes in invertebrates. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its analogs in invertebrates. It details their interaction with G-protein coupled receptors, the subsequent signaling cascades, and their physiological effects, with a focus on cardiovascular and muscle modulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these peptides, and provides visual representations of their signaling pathways to facilitate further research and drug development efforts targeting these systems.

Introduction

FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by a C-terminal -RxRF-NH2 motif, where 'x' can be a variable amino acid. Since the initial discovery of FMRFamide from the clam Macrocallista nimbosa, numerous FaRPs, including this compound, have been identified across a wide range of invertebrate phyla.[1][2] These peptides act as neurotransmitters, neuromodulators, and neurohormones to control a plethora of physiological functions, including cardiovascular activity, muscle contractility, feeding behavior, and reproduction.[1][3] Understanding the mechanism of action of specific FaRPs like this compound is critical for fundamental neurobiology and for the development of novel pesticides or therapeutic agents.

Receptor Binding and Activation

This compound and other FaRPs exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[3] The interaction between the peptide ligand and its receptor is highly specific, determined by the amino acid sequence of the peptide and the structure of the receptor's binding pocket.

While specific binding data for this compound is limited, studies on related FaRPs provide insights into their receptor pharmacology. The affinity of these peptides for their receptors can be quantified using radioligand binding assays.

Quantitative Data on FaRP Receptor Interactions

The following table summarizes quantitative data for the effects of representative FMRFamide-related peptides on invertebrate preparations. It is important to note that these are for peptides structurally related to this compound and serve as a guide for expected potencies.

| Peptide | Preparation | Effect | Parameter | Value |

| Neuropeptide F (NPF) | Invertebrate Heart | Arrest of slow phase signal frequency | EC50 | 1 pM[4] |

| Neuropeptide F (NPF) | Invertebrate Heart | Decrease in slow phase duration | EC50 | 0.6 pM[4] |

| Neuropeptide F (NPF) | Invertebrate Heart | Increase in fast phase duration | EC50 | 10 nM[4] |

| Short NPF-1 (sNPF-1) | Invertebrate Heart | Decrease in slow phase signal frequency | EC50 | 9 nM[4] |

| Short NPF-1 (sNPF-1) | Invertebrate Heart | Decrease in slow phase duration | EC50 | ~50 nM[4] |

| LFRFa peptides | Hdh-sNPFR-expressing HEK293 cells | Inhibition of forskolin-stimulated cAMP accumulation | - | -[5] |

Signaling Pathways

Upon binding of this compound or a related peptide, the activated GPCR initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. The specific downstream signaling pathway is dependent on the type of G-protein α-subunit (e.g., Gαs, Gαi/o, Gαq/11) coupled to the receptor.

Studies on FaRPs in molluscs and insects have revealed several potential signaling pathways:

-

Inhibition of Adenylyl Cyclase (via Gαi/o): Some FaRP receptors, such as the sNPF receptor in the Pacific abalone, are coupled to Gαi proteins.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is implicated in the regulation of processes like food intake and reproduction.[5]

-

Modulation of Ion Channels: FaRPs can directly modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. In the snail Helix aspersa, different FaRPs have been shown to cause a slow increase in K+ conductance, a fast increase in K+ conductance, an increase in Na+ conductance, or a decrease in K+ conductance, suggesting effects on multiple ion channel types.[6]

The following diagram illustrates a representative signaling pathway for a this compound-like peptide coupled to a Gαi protein.

References

- 1. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptide F peptides act through unique signaling pathways to affect cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of FMRFamide-Related Peptides in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous role of FMRFamide (Phe-Met-Arg-Phe-NH2)-related peptides (FaRPs) in the mammalian nervous system. Initially identified in mollusks, immunoreactive FaRPs have been found in the mammalian brain, spinal cord, and gastrointestinal tract. These peptides, notably Neuropeptide FF (NPFF), are recognized as significant modulators of opioid signaling, playing a key role in pain perception, tolerance, and dependence. This document details the localization, function, and signaling pathways of FaRPs, presents quantitative data on their distribution and receptor interactions, and provides detailed experimental protocols for their study. The information herein is intended to support further research and therapeutic development targeting this complex neuropeptide system.

Introduction

FMRFamide is a neuropeptide first isolated from the visceral ganglion of the venus clam, Macrocallista nimbosa. While FMRFamide itself is not endogenous to mammals, a family of structurally related peptides, termed FMRFamide-related peptides (FaRPs), have been identified and characterized. These peptides share a common C-terminal -RFamide motif and are involved in a variety of physiological processes. In the mammalian nervous system, the most studied FaRPs include Neuropeptide FF (NPFF), with the amino acid sequence FLFQPQRF-NH2 (F-8-F-NH2 in bovine), and Neuropeptide AF (NPAF).

The primary and most studied function of FaRPs in the nervous system is their role as anti-opioid modulators. They have been shown to attenuate opioid-induced analgesia, influence the development of morphine tolerance, and precipitate withdrawal symptoms in opioid-dependent subjects[1]. This has led to the characterization of the NPFF system as an endogenous anti-opioid system.

Localization of FMRFamide-Related Peptides in the Nervous System

FaRPs are widely distributed throughout the central nervous system (CNS), with particularly high concentrations in regions associated with pain processing and autonomic regulation.

Key CNS Regions:

-

Spinal Cord: High concentrations of NPFF-like immunoreactivity are found in the dorsal horn of the spinal cord, a critical area for processing nociceptive information. This localization supports their role in modulating pain signals.

-

Hypothalamus: The hypothalamus contains significant levels of FaRPs, suggesting a role in neuroendocrine and autonomic functions.

-

Pons and Medulla: These brainstem regions, involved in vital functions and pain modulation, also show high concentrations of FaRPs.

-

Pituitary Gland: The neurointermediate lobe of the pituitary has the highest concentration of F-8-F-NH2-IR, indicating a potential role in endocrine regulation[2].

Quantitative Data: Regional Distribution of F-8-F-NH2 in the Rat CNS

The following table summarizes the concentration of F-8-F-NH2 immunoreactivity in various regions of the rat central nervous system, as determined by radioimmunoassay (RIA).

| Brain Region | F-8-F-NH2 Immunoreactivity (fmol/mg protein) |

| Spinal Cord | 368 |

| Hypothalamus | 202 |

| Pons-Medulla | 136 |

| Neurointermediate Pituitary | 1008 |

| Cortex | Low |

| Hippocampus | Low |

Data adapted from Majane et al., 1989[2].

Functional Role of FMRFamide-Related Peptides

The primary function of FaRPs in the nervous system is the modulation of opioid signaling. This has been demonstrated in a variety of experimental paradigms.

-

Anti-Opioid Effects: FaRPs, when administered centrally, can reduce the analgesic effects of exogenously administered opioids like morphine.

-

Morphine Tolerance and Dependence: These peptides have been shown to influence the development of tolerance to the analgesic effects of morphine and can precipitate withdrawal symptoms in morphine-dependent animals[1].

-

Pain Modulation: Beyond their anti-opioid effects, FaRPs may have a direct role in pain perception.

Signaling Pathways of FMRFamide-Related Peptides

FaRPs exert their effects through binding to specific G protein-coupled receptors (GPCRs), primarily Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). These receptors are members of the rhodopsin-like GPCR family.

The binding of NPFF to its receptors initiates intracellular signaling cascades. The primary mechanism involves the modulation of adenylyl cyclase activity through coupling to inhibitory G proteins (Gαi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. However, in some neuronal populations, NPFFR2 can also couple to stimulatory G proteins (Gαs), leading to an increase in cAMP.

The anti-opioid effects of NPFF are thought to be mediated, at least in part, by the functional interaction between NPFF and opioid receptors. Evidence suggests that NPFF receptors can form heterodimers with opioid receptors, leading to a modulation of opioid receptor signaling.

Diagram: NPFF Signaling Pathway

Caption: NPFF signaling through its G protein-coupled receptors.

Experimental Protocols

Immunohistochemical Localization of NPFF in Rodent Brain

This protocol outlines the steps for visualizing the distribution of NPFF-like immunoreactivity in free-floating rat brain sections.

Materials:

-

Rat brain tissue, fixed by transcardial perfusion with 4% paraformaldehyde (PFA).

-

Phosphate-buffered saline (PBS).

-

Blocking solution: 10% normal donkey serum in PBS with 0.3% Triton X-100.

-

Primary antibody: Rabbit anti-NPFF (concentration to be optimized, typically 1:1000 - 1:5000).

-

Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488).

-

Mounting medium with DAPI.

-

Microscope slides.

Procedure:

-

Tissue Preparation:

-

Perfuse the rat transcardially with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain in a graded series of sucrose solutions (10%, 20%, 30%) in PBS.

-

Section the brain on a cryostat at 30-40 µm thickness.

-

Collect sections in a cryoprotectant solution and store at -20°C until use.

-

-

Immunostaining:

-

Wash free-floating sections three times for 10 minutes each in PBS.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary antibody in blocking solution overnight at 4°C.

-

Wash sections three times for 10 minutes each in PBS.

-

Incubate sections with the fluorescently labeled secondary antibody in PBS for 2 hours at room temperature, protected from light.

-

Wash sections three times for 10 minutes each in PBS, protected from light.

-

-

Mounting and Visualization:

-

Mount the sections onto microscope slides.

-

Allow the slides to air dry.

-

Apply a drop of mounting medium with DAPI and coverslip.

-

Visualize the sections using a fluorescence microscope.

-

Diagram: Immunohistochemistry Workflow

Caption: Workflow for immunohistochemical localization of NPFF.

Hot Plate Test for Assessing Anti-Opioid Effects of FaRPs

This protocol describes a method to evaluate the ability of an NPFF analog to attenuate morphine-induced analgesia in mice.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Male C57BL/6 mice.

-

Morphine sulfate.

-

NPFF analog (e.g., 1DMe).

-

Saline solution.

-

Intracerebroventricular (i.c.v.) injection cannulae and setup.

Procedure:

-

Animal Preparation:

-

Acclimate mice to the laboratory environment for at least one week.

-

Implant i.c.v. cannulae targeting a lateral ventricle and allow for a one-week recovery period.

-

-

Experimental Design:

-

Divide mice into four groups:

-

Saline (i.c.v.) + Saline (subcutaneous, s.c.)

-

Saline (i.c.v.) + Morphine (s.c.)

-

NPFF analog (i.c.v.) + Saline (s.c.)

-

NPFF analog (i.c.v.) + Morphine (s.c.)

-

-

Determine the baseline latency for each mouse on the hot plate (set to 52-55°C) by measuring the time to a nociceptive response (paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

-

Drug Administration and Testing:

-

Administer the NPFF analog or saline via the i.c.v. cannula.

-

After a predetermined time (e.g., 15 minutes), administer morphine or saline subcutaneously.

-

At the time of peak morphine effect (e.g., 30 minutes post-injection), place the mouse on the hot plate and record the response latency.

-

-

Data Analysis:

-

Compare the response latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the morphine-induced increase in response latency by the NPFF analog indicates an anti-opioid effect.

-

Diagram: Logical Flow for Investigating Anti-Opioid Effects

References

Structure-Activity Relationships of YMRF-NH2: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural determinants of YMRF-NH2 activity, providing a foundation for the rational design of novel therapeutics targeting the FMRFamide receptor system.

This technical guide delves into the core principles governing the structure-activity relationship (SAR) of this compound, a key analog of the FMRF-NH2 neuropeptide family. By examining the impact of specific amino acid substitutions on receptor binding and biological activity, we provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of the FMRFamide receptor (FMRFa-R). The following sections detail the quantitative analysis of peptide analogs, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound and Analogs

The biological activity of this compound and its analogs is primarily assessed through their ability to bind to and activate the FMRFamide receptor (FMRFa-R). The following table summarizes the key findings from structure-activity relationship studies, focusing on the impact of amino acid substitutions on receptor interaction. The data is derived from docking simulations and in-vitro binding assays.[1]

| Peptide Analog | Sequence | Key Structural Feature | Receptor Binding | Biological Activity | Reference |

| This compound | Tyr-Met-Arg-Phe-NH2 | N-terminal Tyrosine (Aromatic) | Retained | Cardioexcitatory | [1] |

| FMRF-NH2 | Phe-Met-Arg-Phe-NH2 | N-terminal Phenylalanine (Aromatic) | Strong | Cardioexcitatory | [1] |

| AMRF-NH2 | Ala-Met-Arg-Phe-NH2 | N-terminal Alanine (Aliphatic) | Not Observed | Inactive | [1] |

| WMDF-NH2 | Trp-Met-Asp-Phe-NH2 | C-terminal tetrapeptide of CCK | Binds to CCK-R1 | - | [2] |

Key Insights from SAR Data:

-

Crucial Role of the C-Terminus: The C-terminal tetrapeptide FMRF-NH2 is essential for binding to the FMRFa-R.[1]

-

Importance of N-Terminal Aromaticity: The substitution of the N-terminal Phenylalanine (Phe) with another bulky, aromatic residue like Tyrosine (Tyr) in this compound results in retained receptor binding. This is attributed to the formation of strong pi-stacking and hydrophobic interactions with the receptor's binding pocket.[1]

-

Loss of Activity with Aliphatic Substitution: Replacing the N-terminal aromatic residue with a small, aliphatic amino acid such as Alanine (Ala) in AMRF-NH2 leads to a loss of binding and activity. This highlights the critical role of the aromatic side chain in anchoring the ligand to the receptor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound and related peptides.

In Silico Molecular Docking

This protocol outlines the computational method used to predict the binding poses and interactions of FMRF-NH2 analogs with the FMRFa-R.

-

Receptor Modeling: The 3D structure of the Drosophila melanogaster FMRFamide receptor (FMRFa-R) is modeled using homology modeling techniques, with templates identified through protein structure databases.

-

Ligand Preparation: The 3D structures of the peptide analogs (e.g., this compound, FMRF-NH2, AMRF-NH2) are generated and energy-minimized.

-

Docking Simulation:

-

The receptor model is prepared by adding polar hydrogen atoms and assigning partial charges.

-

A grid box is defined to encompass the predicted ligand-binding pocket of the receptor.

-

Automated docking is performed using software such as AutoDock Vina.[3]

-

Multiple docking poses are generated and ranked based on their predicted binding energies.

-

-

Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor.

Receptor Binding Assay (Qualitative)

This protocol describes a method to qualitatively assess the binding of peptide analogs to the FMRFa-R expressed in a heterologous system.

-

Receptor Expression: The gene encoding the FMRFa-R is cloned into an expression vector and transfected into a suitable host cell line (e.g., HEK293 cells). Receptor expression is confirmed by immunofluorescence or Western blotting.

-

Membrane Preparation: Cell membranes expressing the FMRFa-R are prepared by homogenization and centrifugation.

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with the test peptide (e.g., this compound) at a defined concentration.

-

A control reaction without the test peptide is also included.

-

The binding is typically performed in a suitable buffer at a controlled temperature.

-

-

Detection of Binding: The binding of the peptide to the receptor is detected. While the primary source for this guide did not specify a quantitative method with radiolabeling for this compound itself, a common approach for similar peptides involves a competitive binding assay with a radiolabeled ligand. The ability of the unlabeled test peptide to displace the radiolabeled ligand is measured.

-

Data Analysis: The results are analyzed to determine if the test peptide binds to the receptor.

Cardiac Contractility Bioassay

This bioassay is used to determine the biological activity of FMRF-NH2 analogs on cardiac function in Drosophila melanogaster.

-

Animal Preparation: Wandering 3rd instar larvae, white prepupae, or 1-day adult flies of the Oregon R strain are used.[2]

-

Heart Preparation: The heart is dissected and exposed for observation.

-

Peptide Application: The test peptide, dissolved in a physiological saline solution, is applied to the heart preparation. A saline-only control is also performed.

-

Measurement of Heart Rate: The heart rate is recorded before and after the application of the peptide. Changes in heart rate (increase or decrease) indicate the bioactivity of the peptide.

-

Data Analysis: The change in heart rate is quantified and compared between different peptide analogs to determine their relative potencies.

Visualizing the Molecular Landscape

To better understand the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow.

Caption: FMRFa Receptor Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

References

- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]

Elucidating the Ymrf-NH2 Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Ymrf-NH2 signaling pathway, offering researchers, scientists, and drug development professionals a detailed resource for understanding and investigating this important neuropeptide system. As a member of the FMRFamide-related peptide (FaRP) family, this compound and its cognate receptor are crucial modulators of diverse physiological processes, presenting significant opportunities for novel therapeutic development.

Introduction to this compound and the FMRFamide-Related Peptide Family

This compound is a neuropeptide that belongs to the extensive family of FMRFamide-related peptides, characterized by a conserved C-terminal Arg-Phe-NH2 motif. These peptides are widespread throughout the animal kingdom and are involved in a vast array of biological functions, including cardiovascular regulation, pain perception, and feeding behavior. This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), known as FMRFamide receptors (FMRFa-R). This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

The this compound Signaling Cascade

The binding of this compound to its receptor, FMRFa-R, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The FMRFa receptor has been shown to couple to multiple G protein subtypes, including Gs, Gi/o, and Gq, resulting in divergent downstream signaling pathways.

-

Gs-protein coupling: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, modulating their activity.

-

Gi/o-protein coupling: Conversely, coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.

-

Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Elevated intracellular calcium can also activate other downstream effectors, such as Calmodulin-dependent protein kinase II (CaMKII).

The specific downstream effects of this compound signaling are cell-type dependent and are determined by the complement of G proteins and downstream effectors expressed in a given cell.

Figure 1. this compound Signaling Pathway Overview.

Quantitative Data on this compound and Related Peptides

The following tables summarize key quantitative data for this compound and other FMRFamide-related peptides, providing a basis for comparative analysis and experimental design.

| Peptide | Receptor | Species | Assay Type | EC50 (nM) | Reference |

| This compound | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |

| FMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |

| DPKQDFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |

| SDPNFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |

| TPAEDFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |

| KSAFVRFamide | EGL-6 | Caenorhabditis elegans | Oocyte Electrophysiology | ~100 | [2] |

| KSQYIRFamide | EGL-6 | Caenorhabditis elegans | Oocyte Electrophysiology | ~300 | [2] |

Table 1. Functional Potency (EC50) of this compound and Related Peptides.

| Peptide | Receptor | Radioligand | Ki (nM) | Reference |

| FMRF-NH2 | FMRFa-R | [125I]-YFMRF-NH2 | ~50 | [2] |

| This compound | FMRFa-R | [125I]-YFMRF-NH2 | ~60 | [2] |

Table 2. Receptor Binding Affinities (Ki) of this compound and FMRF-NH2.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Figure 2. Experimental Workflow for this compound Pathway Elucidation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and other ligands to the FMRFa receptor.

Materials:

-

HEK293 cells stably expressing the FMRFa receptor.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Radioligand (e.g., [125I]-YFMRF-NH2).

-

Unlabeled this compound and other competing ligands.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-FMRFa-R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of competing unlabeled ligand (at various concentrations).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).

-

Incubate for 60 min at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Measurement Assay

Objective: To determine if this compound modulates intracellular cAMP levels via Gs or Gi/o signaling.

Materials:

-

HEK293 cells expressing the FMRFa receptor.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA).

-

This compound.

-

Forskolin (an adenylyl cyclase activator, for Gi assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Cell Culture and Plating:

-

Plate HEK293-FMRFa-R cells in a 96-well plate and grow to 80-90% confluency.

-

-

Gs Pathway Assay:

-

Replace the culture medium with stimulation buffer and incubate for 30 min at 37°C.

-

Add varying concentrations of this compound and incubate for 15-30 min at 37°C.

-

-

Gi/o Pathway Assay:

-

Pre-treat cells with varying concentrations of this compound for 15 min.

-

Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) and incubate for an additional 15-30 min.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate dose-response curves and calculate EC50 or IC50 values for this compound.

-

Intracellular Calcium Imaging

Objective: To determine if this compound induces intracellular calcium mobilization via Gq signaling.

Materials:

-

HEK293 cells expressing the FMRFa receptor.

-

Calcium imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound.

-

Fluorescence microscope or plate reader equipped for calcium imaging.

Protocol:

-

Cell Plating and Dye Loading:

-

Plate cells on glass-bottom dishes or 96-well imaging plates.

-

Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer for 30-60 min at 37°C.

-

Wash the cells twice with imaging buffer to remove excess dye.

-

-

Image Acquisition:

-

Acquire baseline fluorescence images for 1-2 minutes.

-

Add this compound at various concentrations and continue to record fluorescence changes over time.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

Quantify the peak response and generate dose-response curves to determine the EC50 of this compound-induced calcium mobilization.

-

Conclusion

This technical guide provides a foundational understanding of the this compound signaling pathway and offers detailed protocols for its investigation. The multifaceted nature of FMRFa receptor signaling, with its ability to engage multiple G protein pathways, underscores the complexity and potential for nuanced physiological regulation. Further research into this pathway holds the promise of uncovering novel therapeutic targets for a range of physiological and pathological conditions.

References

Unraveling the Physiological Impact of Ymrf-NH2 Administration: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the physiological effects of Ymrf-NH2 administration, with a focus on its interaction with the FMRFamide receptor (FMRFa-R) and its subsequent influence on cardiac function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the putative signaling pathway to facilitate a deeper understanding of this neuropeptide's biological role.

Core Physiological Effects: Modulation of Cardiac Function

This compound, a neuropeptide analog of FMRF-NH2, has been identified as a significant modulator of cardiac contractility. Research conducted on Drosophila melanogaster has demonstrated that this compound exerts its effects by binding to the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR). This interaction has been shown to influence heart rate in various life stages of the fruit fly, including the larval, pupal, and adult stages.[1] The binding affinity of this compound to the FMRFa-R has been quantified, with an EC50 value of 31 nM, indicating a strong interaction between the peptide and its receptor.[2]

The structural basis for this interaction lies in the physicochemical properties of the amino acid residues of this compound. The tyrosine (Y) residue at the N-terminus, being a bulky and aromatic amino acid, forms strong pi-stacking and hydrophobic contacts with the receptor, effectively anchoring the ligand.[3][4] These molecular interactions are critical for the peptide to retain its binding capacity and elicit a physiological response.[3][4]

Quantitative Data Summary

To provide a clear and comparative overview of the binding affinity of this compound, the following table summarizes the key quantitative data available.

| Peptide | Receptor | EC50 (nM) | Organism | Physiological Effect | Reference |

| This compound | FMRFa-R | 31 | Drosophila melanogaster | Modulation of Heart Rate | [1][2] |

Experimental Protocols

The investigation into the physiological effects of this compound has employed specific and detailed experimental methodologies. The following section outlines the key protocols utilized in the research.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (EC50) of this compound to the FMRFa-R.

Methodology:

-

Cell Culture and Transfection: A stable cell line (e.g., HEK293 or CHO) is transfected with a plasmid encoding the Drosophila melanogaster FMRFa-R.

-

Membrane Preparation: Cell membranes expressing the FMRFa-R are harvested and prepared through homogenization and centrifugation.

-

Competitive Binding Assay: A radiolabeled FMRFamide-related peptide is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Detection and Quantification: The amount of bound radioligand is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to an EC50 value to represent the concentration of this compound that elicits a half-maximal response.

Ex Vivo Cardiac Function Assay in Drosophila melanogaster

Objective: To assess the physiological effect of this compound on cardiac contractility.

Methodology:

-

Preparation of Semi-Intact Hearts: Hearts are dissected from Drosophila melanogaster at different life stages (larva, pupa, and adult) while preserving their neuronal connections.

-

Perfusion and Administration: The dissected hearts are placed in a physiological saline solution and perfused with varying concentrations of this compound.

-

Heart Rate Measurement: The heart's contraction rate is recorded using high-speed video microscopy.

-

Data Analysis: The change in heart rate in response to this compound administration is quantified and analyzed to determine the dose-dependent effects of the peptide.

Putative Signaling Pathway

The binding of this compound to the FMRFa-R initiates a cascade of intracellular events. While the complete signaling pathway specific to this compound is still under investigation, based on the known mechanisms of FMRFamide-related peptides and their GPCRs, a putative signaling pathway can be proposed.

Caption: Putative signaling cascade initiated by this compound binding to the FMRFa-R.

This diagram illustrates the proposed sequence of events following this compound administration. Upon binding to the FMRFa-R, the receptor is thought to activate an intracellular G-protein. This, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to the production of a second messenger like cyclic AMP (cAMP). The second messenger then activates a protein kinase (e.g., Protein Kinase A), which can phosphorylate downstream targets, including ion channels. The modulation of these ion channels ultimately results in the observed physiological response, such as a change in cardiac muscle contractility and heart rate. Further research is required to fully elucidate the specific G-protein subtypes and downstream effectors involved in this compound signaling.

References

- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isthongkong.com [isthongkong.com]

- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Transcriptional Landscape of the FMRFamide Neuropeptide Gene in Drosophila melanogaster

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the expression and regulation of the Drosophila melanogaster FMRFamide (dFMRFa) gene, a key player in neuronal communication and physiological processes. The FMRFamide gene, often referred to by the peptide sequence YMRF-NH2 or FMRF-NH2 at the C-terminus of its products, encodes a precursor protein that is processed into multiple bioactive neuropeptides. Understanding the intricate mechanisms governing its cell-type-specific expression is crucial for elucidating its function and for the development of novel therapeutic strategies targeting neptidergic signaling pathways.

Gene Expression and Regulation

The dFMRFa gene exhibits a remarkably complex and restricted pattern of expression within the Drosophila central nervous system (CNS). This precise control is achieved through a sophisticated interplay of transcription factors and multiple, distinct enhancer elements distributed across a significant portion of its regulatory DNA.

Transcriptional Control by Apterous

A key regulator of dFMRFa expression is the LIM homeodomain transcription factor, Apterous (Ap).[1] Apterous is expressed in a subset of neurons that partially overlaps with those expressing dFMRFa. Specifically, Apterous plays a crucial role in both the initiation and maintenance of dFMRFa expression in two specific cell types: the Tv neuroendocrine cells and the SP2 interneurons.[1] It is important to note that Apterous is not a universal requirement for dFMRFa expression, as many FMRFamide-positive neurons do not express this transcription factor.[1] This highlights the cell-type-specific nature of dFMRFa regulation. The regulatory action of Apterous on the dFMRFa gene is direct, though ectopic expression of Apterous is not sufficient to induce dFMRFa expression in cells that do not normally express it, indicating a combinatorial requirement for other cell-specific factors.[1]

Modular Enhancer-Driven Expression

The spatial and temporal expression pattern of the dFMRFa gene is governed by a series of modular and independently regulated enhancer elements located within an 8-kilobase region of its DNA. These enhancers drive gene expression in a cell-type-specific manner. For instance, a 300-base-pair fragment in the 5' region acts as an enhancer specifically for the OL2 neurons. Other distinct, non-overlapping enhancers have been identified that direct expression in the six Tv neuroendocrine cells and the four X and X2 interneurons. The enhancer for the Tv neurons is itself complex, containing multiple activating and repressive elements. This modular organization of discrete, cell-type-specific enhancers is likely a common feature of neuronal gene promoters.

Quantitative Overview of dFMRFa Gene and Expression

| Parameter | Value | Source |

| Encoded Peptides | 13 FMRFamide-related peptides from a single precursor protein | |

| Transcript Sizes | Two primary transcripts of ~1.7 and ~0.7 kilobases | |

| Expressing Cell Types | Approximately 17 diverse cell types in the CNS | |

| Regulatory Region Size | Transcriptional control elements are distributed over 8 kilobases of DNA | |

| Chromosomal Location | Band 46C on the right arm of the 2nd chromosome |

Signaling and Regulatory Pathways

The regulation of the dFMRFa gene is primarily understood at the transcriptional level. There is not a canonical signal transduction pathway universally designated as the "this compound pathway." Instead, the focus is on the upstream genetic and molecular events that dictate its expression in specific neurons.

Experimental Protocols

The study of dFMRFa gene expression and regulation has employed a range of molecular and genetic techniques. Below are detailed methodologies for key experiments.

Reporter Gene Assay for Enhancer Analysis

This protocol is used to identify and characterize enhancer elements that drive cell-type-specific expression of the dFMRFa gene.

Objective: To test the ability of specific DNA fragments from the dFMRFa regulatory region to drive reporter gene (e.g., lacZ or GFP) expression in Drosophila.

Methodology:

-

Construct Generation:

-

Isolate the DNA fragment of interest from the dFMRFa genomic locus using polymerase chain reaction (PCR) or restriction enzyme digestion.

-

Clone the isolated fragment into a P-element-based transformation vector upstream of a reporter gene (e.g., lacZ, encoding β-galactosidase, or GFP). The vector should also contain a minimal promoter that is inactive on its own but can be activated by an enhancer.

-

Include a selectable marker in the vector, such as the white gene, to allow for identification of transformed flies.

-

-

Germline Transformation:

-

Prepare the transformation construct DNA and a helper plasmid encoding the P-element transposase.

-

Microinject the DNA mixture into the posterior pole of pre-blastoderm Drosophila embryos of a strain with a null mutation in the selectable marker gene (e.g., w-).

-

The transposase will facilitate the integration of the P-element construct into the germline of the injected embryos.

-

-

Fly Line Establishment and Screening:

-

Rear the injected embryos to adulthood (G0 generation).

-

Cross individual G0 flies with the w- parental strain.

-

Screen the G1 progeny for the presence of the selectable marker (e.g., red eyes if the white gene was used). These individuals carry the reporter transgene.

-

Establish stable transgenic lines from the positive G1 flies.

-

-

Expression Analysis:

-

Dissect the central nervous system (CNS) from larvae or adult flies of the established transgenic lines.

-

For lacZ reporters, perform immunohistochemistry using an antibody against β-galactosidase or a colorimetric assay with X-gal.

-

For GFP reporters, visualize expression directly using fluorescence microscopy.

-

Co-stain with antibodies against known neuronal markers or FMRFamide itself to identify the specific cell types in which the reporter is expressed.

-

Compare the reporter expression pattern to the endogenous dFMRFa expression pattern to determine if the tested DNA fragment functions as a cell-type-specific enhancer.

-

Whole-Mount Immunohistochemistry and In Situ Hybridization

This protocol allows for the visualization of protein and mRNA expression patterns within the intact Drosophila CNS.

Objective: To determine the cellular and subcellular localization of FMRFamide peptides (protein) and the dFMRFa transcript (mRNA).

Methodology:

-

Tissue Dissection and Fixation:

-

Dissect the CNS from wandering third-instar larvae or adult flies in cold phosphate-buffered saline (PBS).

-

Fix the tissue in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

-

Wash the tissue extensively with PBS containing a detergent like Triton X-100 (PBT).

-

-

For Immunohistochemistry (Protein Detection):

-

Block non-specific antibody binding by incubating the tissue in PBT containing normal goat serum.

-

Incubate the tissue with a primary antibody specific to FMRFamide or a related peptide overnight at 4°C.

-

Wash the tissue several times in PBT.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 2 hours at room temperature.

-

Wash the tissue again in PBT and then in PBS.

-

-

For In Situ Hybridization (mRNA Detection):

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the dFMRFa mRNA.

-

Permeabilize the fixed tissue with proteinase K.

-

Pre-hybridize the tissue in hybridization buffer.

-

Hybridize the tissue with the DIG-labeled probe overnight at an elevated temperature (e.g., 55-65°C).

-

Perform stringent washes to remove unbound probe.

-

Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

For colorimetric detection, add a substrate that produces a colored precipitate. For fluorescent detection, use a fluorogenic substrate or a tyramide signal amplification system.

-

-

Mounting and Imaging:

-

Mount the stained tissue on a microscope slide in an appropriate mounting medium.

-

Image the samples using a confocal or epifluorescence microscope.

-

Forward Genetic Screen for Regulators of dFMRFa Expression

This protocol is designed to identify novel genes involved in the regulation of dFMRFa expression.

Objective: To isolate mutations that alter the normal expression pattern of dFMRFa.

Methodology:

-

Generation of a Reporter Strain:

-

Use a transgenic fly line in which a reporter gene (e.g., GFP) is driven by a well-characterized dFMRFa enhancer that directs expression in a specific and easily identifiable set of neurons (e.g., the Ap4 neurons).

-

-

Mutagenesis:

-

Feed adult male flies of the reporter strain a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in their germline.

-

-

Genetic Crosses and Screening:

-

Perform a series of genetic crosses to generate F2 or F3 progeny that are homozygous for a mutagenized chromosome.

-

Screen the larval progeny under a fluorescence microscope for alterations in the GFP expression pattern. Phenotypes could include loss of expression, ectopic expression, or changes in the level of expression.

-

-

Mutant Isolation and Mapping:

-

Isolate the flies exhibiting the desired mutant phenotype and establish a stable stock.

-

Map the mutation to a specific chromosomal location using deficiency mapping or whole-genome sequencing.

-

Identify the candidate gene responsible for the mutant phenotype.

-

-

Validation:

-

Confirm that the identified gene is indeed responsible for the observed phenotype through rescue experiments (expressing a wild-type copy of the gene in the mutant background) or by generating independent mutations in the same gene (e.g., using CRISPR/Cas9).

-

References

An In-depth Technical Guide to YMRF-NH2 in Drosophila melanogaster Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for dissecting the complexities of neuropeptide signaling and its influence on physiology and behavior. Among the diverse array of neuropeptides, the FMRFamide-related peptides (FaRPs) have garnered significant attention for their multifaceted roles. This technical guide focuses on a specific member of this family, YMRF-NH2, providing a comprehensive overview of its molecular biology, signaling pathways, physiological functions, and the experimental methodologies used in its study. This compound is an analog of the FMRF-NH2 peptide, where the initial Phenylalanine (F) is substituted with Tyrosine (Y). While not endogenously encoded in Drosophila, its use in structure-activity relationship studies has provided valuable insights into the function of the FMRFamide signaling system.

The dFMRFamide Gene and its Peptide Products

In Drosophila melanogaster, FMRFamide-related peptides are encoded by the dFMRFamide gene. This gene produces a precursor protein that is subsequently cleaved to generate a variety of distinct neuropeptides. These peptides share a common C-terminal RF-NH2 motif but have unique N-terminal extensions, which can confer differences in their biological activity.

Table 1: Peptides Derived from the dFMRFamide Gene in Drosophila melanogaster

| Peptide Name | Sequence |

| DPKQDFMRF-NH2 | DPKQDFMRF-NH2 |

| TPAEDFMRF-NH2 | TPAEDFMRF-NH2 |

| SDNFMRF-NH2 | SDNFMRF-NH2 |

| SPKQDFMRF-NH2 | SPKQDFMRF-NH2 |

| PDNFMRF-NH2 | PDNFMRF-NH2 |

This table summarizes the primary FMRFamide-related peptides encoded by the dFMRFamide gene, showcasing the conserved C-terminal motif and the variable N-terminal extensions.

The FMRFamide Receptor and its Signaling Pathway

The biological effects of FMRFamide-related peptides, including the analog this compound, are mediated by a specific G-protein coupled receptor (GPCR) known as the FMRFamide receptor (FMRFa-R), encoded by the gene CG2114.[1] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular signaling cascades.

Research indicates that the FMRFa-R is coupled to a Gq-protein pathway.[2] Activation of the receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This increase in intracellular calcium concentration is a key event that mediates the diverse physiological responses to FMRFamide peptides.

Quantitative Bioactivity of this compound